4-Hydroxy-2-methoxy-N-methylbenzamide
Description
Properties
IUPAC Name |
4-hydroxy-2-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-9(12)7-4-3-6(11)5-8(7)13-2/h3-5,11H,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYWEOZNBFBEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Hydroxy-2-methoxybenzoic Acid
The precursor 4-hydroxy-2-methoxybenzoic acid is synthesized via selective methylation of 2,4-dihydroxybenzoic acid. Patent CN112142579A demonstrates selective O-methylation using methyl halides (e.g., CH₃I) under phase-transfer catalysis (tetrabutylammonium bromide) at 60–140°C and 0.3–0.5 MPa. Key parameters include:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Methylating agent | Methyl iodide | 78–85% |
| Catalyst | Tetrabutylammonium bromide | 2 mol% |
| Temperature | 80°C | |
| Pressure | 0.4 MPa |
Selectivity for the 2-position is achieved by steric and electronic effects, with the 4-hydroxy group stabilized by intramolecular hydrogen bonding.
Acid Chloride Formation
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane at reflux (40°C, 2 h). Excess SOCl₂ is removed under vacuum to yield 4-hydroxy-2-methoxybenzoyl chloride.
Amidation with Methylamine
The acid chloride reacts with methylamine (2 equiv) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. Triethylamine (1.5 equiv) neutralizes HCl, preventing side reactions. The crude product is purified via recrystallization (ethanol/water), yielding 70–75% 4-hydroxy-2-methoxy-N-methylbenzamide.
Protection-Deprotection Strategy for Enhanced Regioselectivity
Protection of 4-Hydroxy Group
To avoid competing methylation at the 4-position, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether. 2,4-Dihydroxybenzoic acid reacts with TBS-Cl (1.2 equiv) and imidazole in DMF (25°C, 12 h), yielding 4-TBS-2-hydroxybenzoic acid (92% yield).
Methylation at 2-Position
The TBS-protected intermediate undergoes methylation with dimethyl sulfate (DMS) in acetone, catalyzed by K₂CO₃ (2 equiv) at 60°C for 6 h. This step achieves >95% conversion to 4-TBS-2-methoxybenzoic acid.
Deprotection and Amidation
The TBS group is removed using tetra-n-butylammonium fluoride (TBAF) in THF (0°C to RT, 1 h), yielding 4-hydroxy-2-methoxybenzoic acid. Subsequent amidation with methylamine (as in Section 1.3) provides the target compound in 82% overall yield.
Catalytic Reductive Amination Approach
Reductive Amination of Methyl 4-Hydroxy-2-methoxybenzoate
Methyl 4-hydroxy-2-methoxybenzoate reacts with methylamine hydrochloride (3 equiv) in methanol under H₂ (50 psi) with 10% Pd/C (5 wt%) at 50°C for 24 h. The ester is concurrently reduced and amidated, bypassing acid chloride intermediates:
Optimization Data
| Catalyst Loading | Temperature | Pressure | Yield |
|---|---|---|---|
| 5% Pd/C | 50°C | 50 psi | 65% |
| 10% Pd/C | 50°C | 50 psi | 88% |
| 5% PtO₂ | 60°C | 60 psi | 72% |
This method reduces steps but requires high-pressure equipment.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Direct amidation | Fewer steps, no protection needed | Low regioselectivity | 70–75% |
| Protection-deprotection | High selectivity | Additional steps, costlier | 82% |
| Reductive amination | One-pot reaction | Requires high-pressure H₂ | 88% |
Challenges and Mitigation Strategies
Regioselective Methylation
Uncontrolled methylation at the 4-position is minimized using bulky bases (e.g., NaH) or low temperatures (0–5°C).
Hydroxyl Group Stability
During acid chloride formation, the 4-hydroxy group is susceptible to side reactions. Silyl protection (TBS) or in situ neutralization with NaHCO₃ preserves functionality.
Industrial Scalability Considerations
Patent CN105418399A highlights pressurized reactors (0.3–0.6 MPa) for methylation, reducing reaction times by 40% . Continuous flow systems may further enhance throughput for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-methoxy-2-methylbenzaldehyde or 4-methoxy-2-methylbenzoquinone.
Reduction: Formation of 4-hydroxy-2-methoxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-2-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Crystallography
Key differences in substituent positioning and functional groups significantly influence molecular conformation and intermolecular interactions:
Key Observations :
- The N-methyl group reduces steric hindrance compared to bulkier substituents (e.g., N-phenyl in ), favoring planar amide conformations .
- Hydroxyl groups enhance hydrogen bonding, as seen in 2-Hydroxy-N-(4-methylphenyl)benzamide , which forms infinite O–H⋯O chains.
- Methoxy groups increase hydrophobicity but may restrict rotational freedom, as observed in 4-Methoxy-N-methylbenzamide’s 10.6° dihedral angle .
Spectroscopic Data:
Biological Activity
4-Hydroxy-2-methoxy-N-methylbenzamide, a compound with notable biological activity, has garnered attention in scientific research for its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group, a methoxy group, and an N-methyl substituent on the benzamide structure. This unique configuration contributes to its biological activity, particularly as a phosphodiesterase 10A (PDE10A) inhibitor.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In a comparative study, the compound demonstrated a minimum inhibitory concentration (MIC) of 1024 µg/ml against MRSA, with significant antibiofilm activity observed at higher concentrations .
2. PDE10A Inhibition
The compound is recognized for its role as a PDE10A inhibitor. This enzyme is crucial in regulating neurotransmitter levels in the brain, which implicates the compound in potential treatments for neurological disorders such as schizophrenia and Parkinson's disease. Its inhibition of PDE10A suggests it may modulate signaling pathways associated with these conditions.
3. Anti-inflammatory Effects
Preliminary studies have suggested that this compound may possess anti-inflammatory properties. The compound's interaction with various molecular targets could influence pathways related to inflammation and oxidative stress.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Molecular Targets : The compound likely interacts with enzymes and receptors involved in cellular signaling.
- Pathways Influenced : It may affect pathways related to inflammation, neurotransmission, and oxidative stress responses.
Study on Antimicrobial Activity
In a recent study published in Applied Microbiology International, researchers assessed the antibacterial efficacy of related compounds derived from natural sources. The findings indicated that derivatives similar to this compound could effectively disrupt bacterial cell membranes, leading to increased permeability and eventual cell death. The study highlighted the potential for developing new antibacterial agents based on this class of compounds .
PDE10A Inhibition Research
Another significant study focused on the neuropharmacological effects of this compound as a PDE10A inhibitor. The research demonstrated that the compound could enhance dopaminergic signaling in neuronal cultures, suggesting therapeutic benefits for conditions like schizophrenia. The results support further investigation into its pharmacokinetics and long-term effects on cognitive function.
Comparative Analysis
The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Hydroxyl and methoxy groups on benzamide | PDE10A inhibitor; antimicrobial properties |
| N-Methylbenzamide | Simple N-methyl substitution | Lacks hydroxyl group; different activity |
| 2-Hydroxy-N-methylbenzamide | Hydroxyl group at ortho position | Potential anti-inflammatory effects |
Q & A
Q. What are the optimal synthetic routes for 4-Hydroxy-2-methoxy-N-methylbenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., using DCC and HOBt) between 4-hydroxy-2-methoxybenzoic acid and N-methylamine. Key steps include:
- Activation of the carboxylic acid with DCC at low temperatures (-50°C) to minimize side reactions .
- Maintaining anhydrous conditions to prevent hydrolysis of intermediates.
- Purification via column chromatography or recrystallization.
Yield optimization requires precise control of stoichiometry, solvent choice (e.g., dichloromethane), and temperature. For analogs, Pd/C-catalyzed hydrogenation may reduce nitro or alkene groups post-synthesis .
Q. How is the structural characterization of this compound validated?
- Methodological Answer :
- X-ray crystallography is the gold standard for confirming molecular geometry. For example, similar benzamide derivatives (e.g., 4-chloro-N-(2-methoxyphenyl)benzamide) were resolved at 89 K, revealing planar amide linkages and intermolecular hydrogen bonding .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 6.8–7.5 ppm), while the methoxy group resonates at δ ~3.8 ppm. The N-methyl group shows a singlet at δ ~2.9 ppm .
- FT-IR : Strong bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (phenolic -OH) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme inhibition : Screen against MMP-9/MMP-13 using fluorogenic substrates (e.g., DQ-collagen) to assess IC₅₀ values. Benzamide derivatives have shown sub-µM potency for MMPs .
- Antioxidant activity : Use DPPH radical scavenging assays; hydroxy-methoxy substitutions enhance electron donation, as seen in Schiff base analogs (EC₅₀ ~20 µM) .
- Cellular assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) to identify apoptosis-inducing effects .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions:
- pH sensitivity : Adjust buffer systems (e.g., Tris-HCl vs. PBS) to match physiological pH. For example, fluorescence intensity of Pb²⁺ complexes varies significantly at pH 5–7 .
- Substrate specificity : Use isoform-selective substrates (e.g., collagen vs. gelatin for MMPs) to avoid cross-reactivity .
- Data normalization : Include positive controls (e.g., doxycycline for MMPs) and validate via orthogonal methods like SPR or ITC .
Q. What strategies improve solubility and bioavailability without altering core pharmacophores?
- Methodological Answer :
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility (~5 mg/mL) .
- Prodrug design : Introduce transient protecting groups (e.g., acetyl for -OH) that hydrolyze in vivo. For analogs, tert-butyl substitutions improved logP by 1.5 units .
- Nanoparticle encapsulation : PLGA nanoparticles (size ~150 nm) increase plasma half-life by 3-fold in murine models .
Q. How can structure-activity relationships (SAR) guide optimization for selective kinase inhibition?
- Methodological Answer :
- Substituent variation : Replace the methoxy group with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance kinase binding. For example, 4-chloro analogs showed 10× higher affinity for MEK1/2 .
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrogen bonding with Val70 in MMP-13) .
- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize synthetic targets .
Q. What computational methods validate experimental findings in electronic structure studies?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational spectra and HOMO-LUMO gaps (e.g., ΔE ≈ 4.2 eV for benzamide derivatives) .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the amide bond .
- QTAIM analysis : Identify critical hydrogen bonds (e.g., O-H···N) with bond paths and electron density metrics (ρ ≈ 0.02 a.u.) .
Data Contradiction Analysis
Q. Why do antioxidant assays (DPPH vs. ORAC) yield conflicting results for hydroxy-methoxy benzamides?
- Methodological Answer :
- Mechanistic differences : DPPH detects H-atom transfer, while ORAC measures electron transfer. Methoxy groups stabilize radicals in DPPH but may sterically hinder peroxyl radical quenching in ORAC .
- Concentration effects : At high concentrations (>100 µM), auto-oxidation artifacts skew ORAC results. Limit testing to ≤50 µM and include Trolox calibration curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
